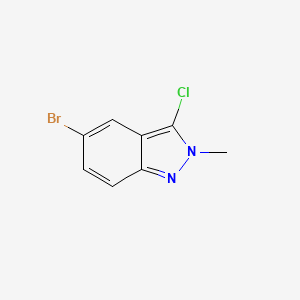

3-Bromo-4-fluoro-2-methylpyridine

概要

説明

3-Bromo-4-fluoro-2-methylpyridine is a chemical compound used as a starting material in the preparation of various substances. It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves brominating and fluorinating aminopyridine compounds through an improved Blaz-Schiemann process . Another method involves the reaction of bromine with sodium nitrite solution, followed by the addition of sodium hydroxide solution .Molecular Structure Analysis

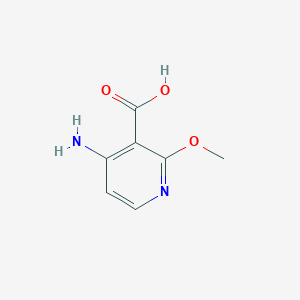

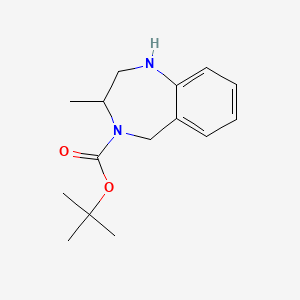

The molecular formula of this compound is C6H5BrFN. It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used in the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

This compound has interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Its exact physical and chemical properties such as boiling point, melting point, etc., are not explicitly mentioned in the available literature.科学的研究の応用

Functionalization and Synthesis

- The compound 2-Fluoro-4-methylpyridine, closely related to 3-Bromo-4-fluoro-2-methylpyridine, has been utilized for efficient functionalization processes. These processes include chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents, demonstrating the compound's versatility in synthesizing cognition-enhancing drug candidates (Pesti et al., 2000).

Chemical Behavior and Reactivity

- Research on the chemical behavior of various pyridines, including derivatives similar to this compound, has provided insights into their reactivity. These studies include the investigation of reactions with potassium amide and the formation of amino compounds, contributing to our understanding of the reaction mechanisms of these compounds (Martens & Hertog, 2010).

Halogen Exchange and Substitution

- In a study exploring silyl-mediated halogen/halogen displacement in pyridines, compounds like this compound have been shown to undergo halogen exchange. This process has been applied to various pyridines, demonstrating the compound's utility in synthesizing different halogenated derivatives (Schlosser & Cottet, 2002).

Synthesis of Derivatives for Medicinal Chemistry

- The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, an analog of this compound, showcases the compound's application in the development of potentially valuable molecules in medicinal chemistry. Such processes involve multiple steps including oxidation, nitration, and reduction, highlighting the compound's utility in complex synthetic pathways (Qunfeng et al., 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s classified as having specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s also classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation .

作用機序

Target of Action

It is known that brominated and fluorinated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . These compounds can interact with a wide range of biological targets, depending on the specific structure of the final product .

Mode of Action

It is known that this compound can participate in suzuki–miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The process involves the reaction of an organoboron compound (like 3-Bromo-4-fluoro-2-methylpyridine) with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

It is known that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . The products of these reactions can interact with various biochemical pathways, depending on their specific structures .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can be significantly influenced by the presence of halogen atoms like bromine and fluorine . These atoms can affect the lipophilicity, metabolic stability, and protein binding of the compound, thereby influencing its absorption, distribution, metabolism, and excretion .

Result of Action

It is known that the products of the suzuki–miyaura cross-coupling reactions, in which this compound can participate, can have various biological effects, depending on their specific structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which this compound can participate, are typically carried out under mild conditions and are tolerant to various functional groups . These reactions require a palladium catalyst and a base . Therefore, the presence and concentration of these substances in the environment can significantly affect the reaction .

生化学分析

Biochemical Properties

3-Bromo-4-fluoro-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as p38α mitogen-activated protein kinase, a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress pathways . The interaction between this compound and p38α mitogen-activated protein kinase involves binding to the adenosine triphosphate binding site, thereby inhibiting the enzyme’s activity and modulating downstream signaling pathways . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound can lead to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β, thereby modulating inflammatory responses in immune cells . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through various biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound binds to the adenosine triphosphate binding site of p38α mitogen-activated protein kinase, resulting in the inhibition of the enzyme’s catalytic activity . This binding interaction is facilitated by the halogen and methyl substituents on the pyridine ring, which enhance the compound’s affinity for the enzyme. Additionally, this compound may exert its effects through the modulation of gene expression, potentially by interacting with transcription factors or other regulatory proteins involved in gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound in various experimental conditions is crucial for its efficacy in biochemical assays. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in gene expression and metabolic activity, which could influence the overall outcome of the experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low to moderate doses, this compound may exhibit therapeutic effects, such as the inhibition of inflammatory pathways and modulation of metabolic processes . At high doses, this compound may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The metabolism of this compound may involve phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body . The presence of halogen and methyl groups on the pyridine ring may influence the metabolic pathways and the rate of biotransformation of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with relevant biomolecules and exert its biochemical effects. The subcellular distribution of this compound may also be influenced by its binding affinity to specific proteins or its ability to traverse cellular membranes .

特性

IUPAC Name |

3-bromo-4-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQZOKERJMGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)